molecular formula C14H18O4 B14843683 Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate

Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate

Cat. No.: B14843683
M. Wt: 250.29 g/mol
InChI Key: UGXAIHKZVNHRIE-UHFFFAOYSA-N
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Description

Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate is a chemical compound that belongs to the class of oxetanes, which are four-membered cyclic ethers This compound is characterized by the presence of an oxetane ring substituted with a 4-methoxyphenyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate typically involves the cyclization of suitable precursors. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl)oxetan-3-yl) methanol. This intermediate is then treated with 4-methoxyphenol to yield the desired product .

Industrial Production Methods

Industrial production of oxetane derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted oxetane derivatives .

Scientific Research Applications

Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate involves its interaction with molecular targets through its oxetane ring. The strained four-membered ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, influencing metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-methoxyphenyl group enhances its stability and bioactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 2-[3-(4-methoxyphenyl)oxetan-3-yl]acetate

InChI

InChI=1S/C14H18O4/c1-3-18-13(15)8-14(9-17-10-14)11-4-6-12(16-2)7-5-11/h4-7H,3,8-10H2,1-2H3

InChI Key

UGXAIHKZVNHRIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(COC1)C2=CC=C(C=C2)OC

Origin of Product

United States

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